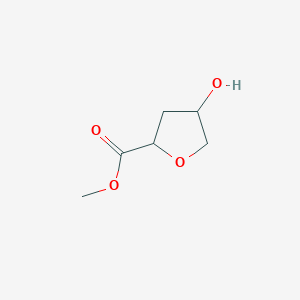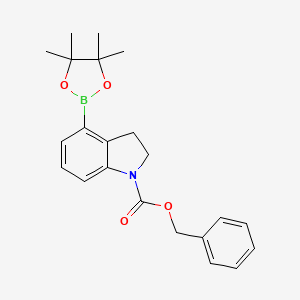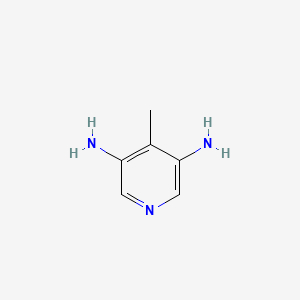
(R)-1-(4-(Methylsulfonyl)phenyl)butan-1-amine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride is a chiral amine compound with a methylsulfonyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride typically involves several steps. One common method starts with the preparation of the intermediate 4-(Methylsulfonyl)benzaldehyde. This intermediate is then subjected to a reductive amination reaction with ®-1-phenylbutan-1-amine in the presence of a reducing agent such as sodium triacetoxyborohydride. The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amine group can be reduced to form the corresponding amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, this compound can be used as a ligand in binding studies to investigate protein-ligand interactions. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, ®-1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including catalysis and material science.
Mécanisme D'action
The mechanism of action of ®-1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with target proteins, while the methylsulfonyl group can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with similar aromatic properties but different functional groups.
Benzotrifluoride: Another aromatic compound with trifluoromethyl groups instead of methylsulfonyl groups.
Uniqueness
®-1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride is unique due to its chiral nature and the presence of both an amine and a methylsulfonyl group. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H17NO2S |
|---|---|
Poids moléculaire |
227.33 g/mol |
Nom IUPAC |
(1R)-1-(4-methylsulfonylphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17NO2S/c1-3-4-11(12)9-5-7-10(8-6-9)15(2,13)14/h5-8,11H,3-4,12H2,1-2H3/t11-/m1/s1 |
Clé InChI |
FRLIGJXIIBOYRD-LLVKDONJSA-N |
SMILES isomérique |
CCC[C@H](C1=CC=C(C=C1)S(=O)(=O)C)N |
SMILES canonique |
CCCC(C1=CC=C(C=C1)S(=O)(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



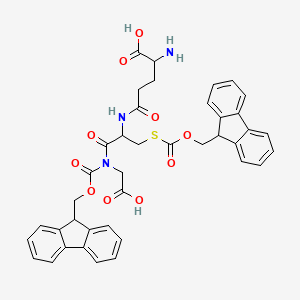
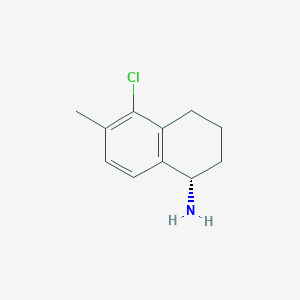
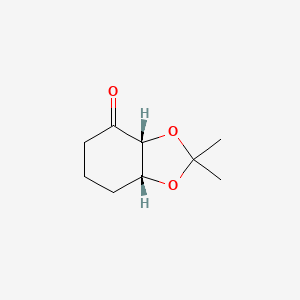
![Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B13030327.png)
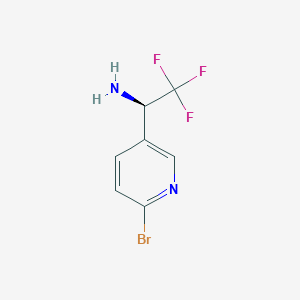
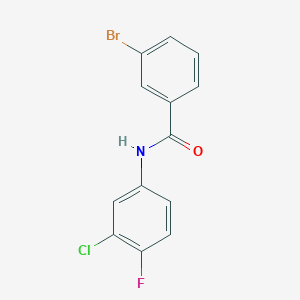


![3,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13030362.png)
![5-Chloro-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13030367.png)
